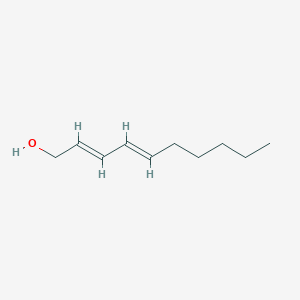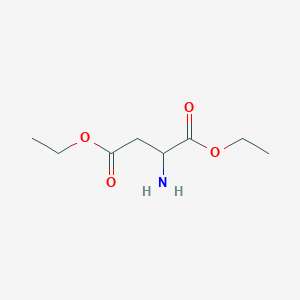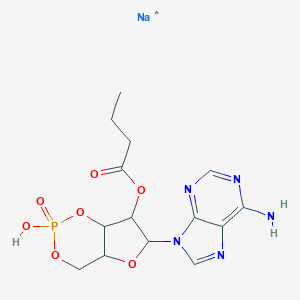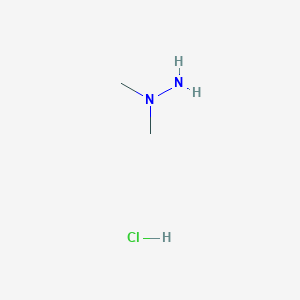
α-ヒドロキシヒップル酸
概要
説明
Alpha-hydroxyhippuric acid (AHHA) is a naturally occurring compound found in the urine of mammals, including humans. It is a derivative of hippuric acid, which is an important metabolic product of amino acids. AHHA has been studied extensively in both scientific research and laboratory experiments, and has been found to have a wide range of applications in the medical and scientific fields.
科学的研究の応用
酸化ストレスのバイオマーカー
α-ヒドロキシヒップル酸: は酸化ストレスのバイオマーカーとして認識されています。これは、ヒトの体液に時折存在し、そのレベルは酸化ストレス指標と関連しています。 これは、酸化ストレス関連疾患の研究に役立ち、臨床診断に利用できる可能性があります .
腎臓機能の指標
体液中のα-ヒドロキシヒップル酸の存在と濃度は、腎臓機能と関連付けられています。 腎不全の場合に蓄積される可能性があり、腎臓の健康と腎臓疾患の進行に関する洞察を提供します .
代謝プロファイリング
メタボロミクスにおいて、α-ヒドロキシヒップル酸は、心血管疾患に用いられる冠心舒通カプセルなどの治療に対する代謝変化のプロファイリングに使用できます。 これは、関与する代謝経路と治療の治療効果を理解するのに役立ちます .
ベンゾアミドの合成
化学合成において、α-ヒドロキシヒップル酸は、ベンゾアミドの合成に使用されるN-アシルアミノ酸として役立ちます。 この用途は、さまざまな医薬品や有機化合物の製造において重要です .
酵素触媒反応
これは、ペプチジル-α-ヒドロキシグリシンα-アミド化リアーゼ触媒コアと複合体を形成する非ペプチド性基質です。 この特性は、生化学研究や創薬において基本的な酵素触媒脱アルキル化反応で利用されています .
グルコース利用の研究
α-ヒドロキシヒップル酸: は、筋肉でのグルコース利用を阻害することが示されています。 この側面は、糖尿病などの状態において重要なグルコース代謝に対するこの化合物の代謝効果を理解するために研究することができます .
心血管疾患研究
酸化ストレスと代謝プロファイリングとの関連性から、α-ヒドロキシヒップル酸は、心血管疾患に焦点を当てた研究に使用できます。 これら疾患の潜在的なバイオマーカーと治療標的を特定するのに役立ちます .
伝統医学の効能
伝統医学、特に漢方医学の文脈において、α-ヒドロキシヒップル酸は、治療の有効性を検証するために使用できます。 そのレベルは、さまざまな病気を治療するためのハーブ療法の成功を示すことができます .
作用機序
Target of Action
Alpha-Hydroxyhippuric acid is a derivative of hippuric acid and is occasionally present in human biofluids . It is associated with oxidative stress and is considered a biomarker for this condition .
Mode of Action
It has been demonstrated that its levels in both humans and animals are associated with kidney failure, and its accumulation could inhibit glucose utilization in muscle .
Biochemical Pathways
Alpha-Hydroxyhippuric acid is a metabolite of benzoic acid. It is the end product of the hydrolysis of the benzyl ester linkage in metoprolol succinate . This suggests that it may play a role in the metabolism of certain pharmaceutical compounds.
Result of Action
The accumulation of Alpha-Hydroxyhippuric acid in the body has been associated with kidney failure and could inhibit glucose utilization in muscle . This suggests that it may have significant effects on renal function and glucose metabolism.
Safety and Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
生化学分析
Biochemical Properties
Alpha-Hydroxyhippuric acid is known to interact with various enzymes, proteins, and other biomolecules. It is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . It is also a human urinary metabolite, which means it is a metabolite (endogenous or exogenous) found in human urine samples .
Cellular Effects
It has been demonstrated that its level both in human and animal are associated with kidney failure and its accumulation could inhibit glucose utilization in muscle .
Molecular Mechanism
As a Bronsted acid, it is capable of donating a hydron to an acceptor . This property could potentially influence its interactions with other biomolecules at the molecular level.
特性
IUPAC Name |
2-benzamido-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCVCCEIQXUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864688 | |
| Record name | 2-Hydroxyhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alpha-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
16555-77-4 | |
| Record name | 2-Hydroxyhippuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16555-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyhippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxyhippuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alpha-Hydroxyhippuric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of alpha-Hydroxyhippuric acid and what spectroscopic data is available?
A1: Alpha-Hydroxyhippuric acid, also known as 2-Hydroxy-N-benzoylglycine, has the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol. Spectroscopic data available for this compound includes:
- IR Spectroscopy: [, ] Characteristic peaks for carboxylic acid and amide functional groups can be observed.
- Raman Spectroscopy: [] Provides complementary information to IR spectroscopy, further confirming the presence of specific functional groups.
Q2: How does alpha-Hydroxyhippuric acid interact with peptidylglycine alpha-amidating enzyme and what are the downstream effects?
A2: Alpha-Hydroxyhippuric acid acts as a non-peptidic substrate for the enzyme peptidylglycine alpha-amidating lyase (PAL). [, ] This enzyme plays a crucial role in the biosynthesis of various bioactive peptides by catalyzing the conversion of C-terminal glycine-extended peptides to C-terminal alpha-amidated peptides. [] While alpha-Hydroxyhippuric acid itself doesn't undergo the complete amidation reaction, its binding to PAL provides valuable insights into the enzyme's catalytic mechanism.
Q3: What is the role of copper in the activity of peptidylglycine alpha-amidating enzyme when interacting with alpha-Hydroxyhippuric acid?
A3: Research indicates that while the full amidation reaction of peptides by peptidylglycine alpha-amidating enzyme is copper-dependent, the enzyme's interaction with alpha-Hydroxyhippuric acid (specifically the dealkylation step) is not affected by copper concentration. [] This suggests that the copper dependence lies within the peptide alpha-hydroxylation step of the overall reaction.
Q4: Are there any known vanadium complexes with alpha-Hydroxyhippuric acid and what is their significance?
A5: Several peroxovanadium(V) complexes incorporating alpha-Hydroxyhippuric acid as a ligand have been synthesized and characterized. [, ] These complexes are of interest due to the potential biological activity of vanadium compounds and the ability of alpha-Hydroxyhippuric acid to act as a tridentate chelator. [] X-ray crystallography studies revealed that in these complexes, alpha-Hydroxyhippuric acid coordinates to the vanadium center through its carboxylate, carbonyl, and hydroxyl oxygen atoms. [, ] This coordination creates a distorted pentagonal bipyramidal geometry around the vanadium atom. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














